5-(5-Aminopyrazin-2-yl)thiazol-2-amine
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Overview
Description
5-(5-Aminopyrazin-2-yl)thiazol-2-amine is a heterocyclic compound that features both a pyrazine and a thiazole ring. These types of compounds are known for their diverse biological activities and are often explored for their potential in medicinal chemistry .
Preparation Methods
The synthesis of 5-(5-Aminopyrazin-2-yl)thiazol-2-amine can be achieved through various synthetic routes. One common method involves the reaction of aminonitrile with salts and esters of dithioacids, carbon oxysulfide, carbon disulfide, and isothiocyanates . Industrial production methods often utilize microwave irradiation and one-pot multicomponent reactions to enhance yield and efficiency .
Chemical Reactions Analysis
5-(5-Aminopyrazin-2-yl)thiazol-2-amine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like alkyl halides and amines
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
5-(5-Aminopyrazin-2-yl)thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is explored for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: It has shown promise in the development of anticancer and anti-inflammatory drugs.
Industry: The compound is used in the production of dyes, pigments, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 5-(5-Aminopyrazin-2-yl)thiazol-2-amine involves its interaction with various molecular targets and pathways. For instance, it can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . This mechanism is particularly relevant in its anticancer activity.
Comparison with Similar Compounds
5-(5-Aminopyrazin-2-yl)thiazol-2-amine can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Properties
Molecular Formula |
C7H7N5S |
---|---|
Molecular Weight |
193.23 g/mol |
IUPAC Name |
5-(5-aminopyrazin-2-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C7H7N5S/c8-6-3-10-4(1-11-6)5-2-12-7(9)13-5/h1-3H,(H2,8,11)(H2,9,12) |
InChI Key |
XDLKAHSWZKEARG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC(=N1)N)C2=CN=C(S2)N |
Origin of Product |
United States |
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